7-methyl-2-[(4-methylbenzyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound “(5Z)-5-[(7-METHYL-2-{[(4-METHYLPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a pyrido[1,2-a]pyrimidine core and a thiazolidinone ring, makes it a subject of interest in medicinal chemistry.
Properties
Molecular Formula |
C29H26N4O2S2 |
|---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
(5Z)-5-[[7-methyl-2-[(4-methylphenyl)methylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H26N4O2S2/c1-19-8-11-22(12-9-19)17-30-26-23(27(34)33-18-20(2)10-13-25(33)31-26)16-24-28(35)32(29(36)37-24)15-14-21-6-4-3-5-7-21/h3-13,16,18,30H,14-15,17H2,1-2H3/b24-16- |
InChI Key |
ZDFGYRWATAQNMY-JLPGSUDCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCC5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the thiazolidinone ring: This step often involves the reaction of a thioamide with a haloketone or haloester.
Final assembly: The final step may involve the coupling of the pyrido[1,2-a]pyrimidine core with the thiazolidinone ring through a methylene bridge, using reagents such as formaldehyde or paraformaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions may target the carbonyl groups in the pyrido[1,2-a]pyrimidine core.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazolidinones.
Medicine: Potential therapeutic agent for diseases such as cancer, infections, and inflammation.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The pyrido[1,2-a]pyrimidine core may interact with nucleic acids or proteins, while the thiazolidinone ring could modulate enzyme activity. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- **(5Z)-5-[(2-{[(4-METHYLPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- **(5Z)-5-[(7-METHYL-2-{[(PHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The unique combination of the pyrido[1,2-a]pyrimidine core and the thiazolidinone ring, along with specific substituents, gives this compound distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
